N-(3-ethoxypropyl)-4-methoxybenzamide molecular weight and exact mass
N-(3-ethoxypropyl)-4-methoxybenzamide molecular weight and exact mass
High-Resolution Mass Spectrometry and Physicochemical Characterization of N-(3-ethoxypropyl)-4-methoxybenzamide in Preclinical Drug Discovery
Executive Overview
In the landscape of preclinical drug development, benzamide derivatives represent a highly privileged structural motif, frequently utilized in the design of neurotherapeutics, enzyme inhibitors, and receptor antagonists. N-(3-ethoxypropyl)-4-methoxybenzamide is a highly specific synthetic small molecule characterized by a central benzamide core, an electron-donating methoxy group, and a lipophilic 3-ethoxypropyl chain.
For medicinal chemists and analytical scientists, the precise characterization of this molecule is foundational. This whitepaper provides an in-depth technical analysis of the compound's exact mass properties, the causality behind its mass spectrometry fragmentation dynamics, and a self-validating experimental protocol for unambiguous structural confirmation.
Quantitative Physicochemical Profiling
Understanding the distinction between average molecular weight and monoisotopic exact mass is critical. Molecular weight utilizes the abundance-weighted average of all isotopes and is strictly used for bulk stoichiometric calculations (e.g., weighing out powder for assays). In contrast, the monoisotopic exact mass is calculated using only the principal, most abundant isotopes ( 12C , 1H , 14N , 16O ) and is the absolute target for High-Resolution Mass Spectrometry (HRMS)[1].
Table 1: Physicochemical and Mass Properties of N-(3-ethoxypropyl)-4-methoxybenzamide
| Parameter | Value | Analytical Implication / Causality |
| Chemical Formula | C13H19NO3 | Dictates the theoretical isotopic distribution pattern used for orthogonal validation. |
| Average Molecular Weight | 237.299 g/mol | Utilized for molarity calculations in in-vitro biological assays. |
| Monoisotopic Exact Mass | 237.1365 Da | The fundamental baseline for HRMS structural confirmation, preventing isobaric false positives[1]. |
| Protonated Ion [M+H]⁺ | 238.1438 m/z | The primary ionized species observed in positive Electrospray Ionization (ESI+). |
| H-Bond Donors / Acceptors | 1 / 3 | Influences aqueous solubility and stationary phase interactions during LC separation. |
High-Resolution Mass Spectrometry (HRMS) Dynamics & Fragmentation Causality
High-resolution mass spectrometry distinguishes molecules based on exact mass, effectively eliminating isobaric interference—molecules with the exact same nominal mass but differing elemental compositions[2]. For N-(3-ethoxypropyl)-4-methoxybenzamide, the nominal mass is 237 Da, but its exact monoisotopic mass is strictly 237.1365 Da.
When subjected to Electrospray Ionization (ESI) in positive mode, the basic amide nitrogen acts as a proton sponge, yielding a highly stable [M+H]⁺ precursor ion at 238.1438 m/z.
During Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS), benzamide derivatives exhibit highly predictable, thermodynamically driven fragmentation cascades[3].
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Primary Cleavage (Amide Bond): The most vulnerable site is the amide C-N bond. The loss of the neutral 3-ethoxypropylamine moiety generates a highly stable 4-methoxybenzoyl cation at an exact m/z of 135.0441[4].
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Secondary Cleavage: The resulting benzoyl cation frequently undergoes a subsequent loss of carbon monoxide (-28.0105 Da), yielding a methoxyphenyl cation at m/z 107.0492[4].
Understanding these causal fragmentation pathways allows analysts to reconstruct the molecule's architecture purely from its MS/MS spectra.
Self-Validating LC-HRMS Methodology for Exact Mass Confirmation
To determine the exact mass of N-(3-ethoxypropyl)-4-methoxybenzamide with <2 ppm error, a rigorous, self-validating protocol must be employed[5]. The following workflow ensures absolute data trustworthiness.
Phase 1: Matrix Preparation & Ionization Optimization
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Action: Dissolve the analyte in a 50:50 mixture of LC-MS grade Water/Acetonitrile containing 0.1% Formic Acid.
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Causality: The organic modifier (Acetonitrile) reduces the surface tension of the electrospray droplets, facilitating rapid droplet desolvation. Formic acid lowers the pH, driving the equilibrium of the basic amide nitrogen entirely to its protonated [M+H]⁺ state, maximizing the signal-to-noise ratio.
Phase 2: Chromatographic Separation
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Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column using a gradient elution (5% to 95% organic over 10 minutes).
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Causality: While direct infusion is possible, prior chromatographic separation isolates the target analyte from potential isobaric impurities or background matrix ions, preventing competitive ion suppression in the ESI source.
Phase 3: HRMS Acquisition with Active Lock-Mass Correction
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Action: Acquire full-scan MS data (m/z 100–1000) on a Q-TOF mass spectrometer at a resolving power of >30,000 FWHM. Simultaneously infuse Leucine Enkephalin (exact m/z 556.2771) via a secondary reference sprayer[6].
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Causality & Self-Validation: Ambient temperature fluctuations cause micro-expansions in the TOF flight tube, leading to mass drift. The continuous measurement of the known lock-mass acts as a self-validating feedback loop; the software mathematically recalculates the mass axis in real-time. If the lock-mass deviates beyond a predefined threshold, the system automatically flags the scan as invalid, ensuring the absolute trustworthiness of the target's exact mass reading[6].
Phase 4: Isotopic Pattern Verification
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Action: Compare the observed 13C isotopic abundance against the theoretical distribution for C13H19NO3 .
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Causality: Exact mass alone is insufficient if multiple chemical formulas fall within the 2 ppm error window. The isotopic pattern acts as an orthogonal validation step; a match score >95% mathematically confirms the specific carbon/nitrogen/oxygen ratio, rejecting false positive formulas[2].
Structural Liabilities & Predictive Metabolism
In vivo, the structural features of N-(3-ethoxypropyl)-4-methoxybenzamide present specific metabolic liabilities. The ether linkages (both the methoxy group on the aromatic ring and the ethoxy group on the aliphatic chain) are primary targets for Cytochrome P450 (CYP450) mediated oxidative dealkylation. Identifying these metabolites relies heavily on tracking exact mass shifts from the parent compound's 238.1438 m/z baseline.
Fig 1. Phase I metabolic pathways and exact mass shifts for the benzamide derivative.
References
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Mass Spectrometry Interpretation of Benzamide AskFilo [Link]
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High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules... ResearchGate[Link]
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ILIADe code 554 | CLEN Method - Recording of High-Resolution Mass Spectra of Organic Substances European Commission (europa.eu)[Link]
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Methodology for Accurate Mass Measurement of Small Molecules The Royal Society of Chemistry[Link]
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Method for the Routine Determination of Accurate Masses by Triple Quadrupole Mass Spectrometry National Institutes of Health (PMC)[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mass Spectrometry Interpretation of Benzamide Explain the interpretation.. [askfilo.com]
- 5. Method for the Routine Determination of Accurate Masses by Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]
